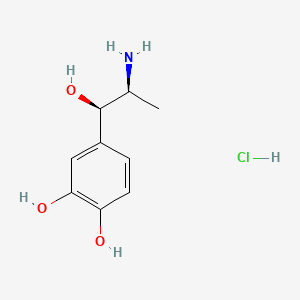
Levonordefrin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levonordefrin hydrochloride is a topical sympathomimetic amine commonly used in local anesthetic products. It is primarily utilized for nasal decongestion and vasoconstriction during dental procedures . This compound mimics the molecular shape of adrenaline and binds to alpha-adrenergic receptors, causing vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levonordefrin hydrochloride can be synthesized through a series of chemical reactions involving the precursor compound, norepinephrine. The synthesis typically involves the methylation of norepinephrine followed by the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Levonordefrin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of levonordefrin, such as its oxidized or reduced forms, which can have different pharmacological properties .
Scientific Research Applications
Levonordefrin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sympathomimetic amines.
Biology: Research on its interaction with adrenergic receptors helps in understanding receptor-ligand interactions.
Medicine: It is extensively studied for its use in local anesthesia and its effects on blood pressure and vasoconstriction.
Industry: It is used in the formulation of various pharmaceutical products, especially in dental anesthetics
Mechanism of Action
Levonordefrin hydrochloride exerts its effects by binding to alpha-adrenergic receptors in the nasal mucosa and other tissues. This binding causes vasoconstriction, which reduces blood flow and nasal congestion. The molecular targets involved include alpha-1A, alpha-1B, alpha-1D, and alpha-2 adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: Another sympathomimetic amine used for similar purposes but with different receptor selectivity.
Norepinephrine: The precursor compound from which levonordefrin is synthesized.
Uniqueness
This compound is unique in its stability and specific receptor interactions, making it a preferred choice in dental anesthetics over other similar compounds like epinephrine .
Properties
CAS No. |
61-96-1 |
|---|---|
Molecular Formula |
C9H14ClNO3 |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m1./s1 |
InChI Key |
YRJLEOWRVNBAOI-AXHNGXNJSA-N |
SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
| 10390-18-8 61-96-1 |
|
Pictograms |
Irritant |
Synonyms |
3,4 Dihydroxynorephedrine 3,4-Dihydroxynorephedrine 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer alpha Methylnoradrenaline alpha Methylnorepinephrine alpha-Methylnoradrenaline alpha-Methylnorepinephrine Cobefrine Corbadrine Hydrochloride, Nordefrin Levonordefrin Methylnorepinephrine Neo Cobefrin Neo-Cobefrin NeoCobefrin Nordefrin Nordefrin Hydrochloride Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer Nordefrin, (R*,R*)-Isomer Nordefrin, (R*,S*)-Isomer Norephrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



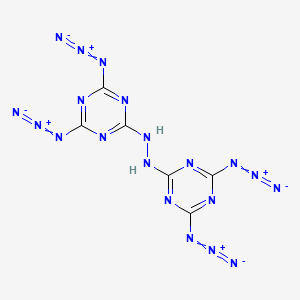
![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)
![(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one](/img/structure/B1259090.png)
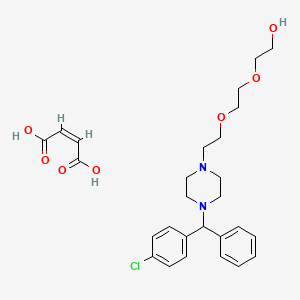
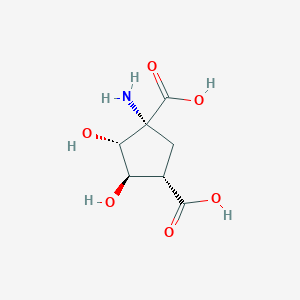
![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)
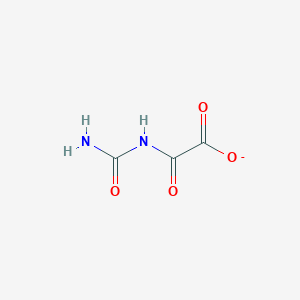


![(8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259101.png)


![methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1259104.png)
